N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide
Description
The compound N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide (RN: 1212649-16-5) is a structurally complex molecule with the molecular formula C₃₀H₂₈N₄O₅S and an average molecular weight of 556.637 g/mol . It features a naphthoyl group, a sulfamoyl linker, and an acetamide moiety, with two stereocenters contributing to its three-dimensional conformation. Its ChemSpider ID (10054192) facilitates cross-referencing in chemical databases, and its stereochemistry is critical for interactions in biological or crystalline environments.
Properties
Molecular Formula |
C30H28N4O5S |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
N-[4-[[(1R,9S)-11-(naphthalene-2-carbonyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C30H28N4O5S/c1-19(35)31-25-8-10-26(11-9-25)40(38,39)32-27-12-13-28-24-14-20(17-34(28)30(27)37)16-33(18-24)29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-13,15,20,24,32H,14,16-18H2,1H3,(H,31,35)/t20-,24+/m0/s1 |
InChI Key |
QNBPDAHHHPUVTE-GBXCKJPGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3[C@@H]4C[C@@H](CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3C4CC(CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with the hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring system under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s distinctiveness lies in its sulfamoyl bridge and naphthoyl substituent , which differentiate it from structurally related molecules. Below is a comparative analysis with three analogs:
Key Observations:
- Functional Groups: The sulfamoyl group in the target compound is absent in the analogs, which instead prioritize phenoxy (Compound m) or macrolide (Rapamycin) motifs. This sulfamoyl linker may enhance hydrogen-bonding capacity in crystalline or biological environments .
- Stereochemical Complexity: While the target has two stereocenters, Rapamycin and Compound m exhibit significantly higher stereochemical complexity, which correlates with their roles in molecular recognition (e.g., Rapamycin’s immunosuppressive activity) .
NMR Profiling and Substituent Analysis
A 2014 study compared NMR chemical shifts of Rapamycin analogs (compounds 1 and 7) to identify substituent-induced changes in chemical environments . By analogy, the target compound’s naphthoyl group and sulfamoyl bridge would likely perturb chemical shifts in specific regions (e.g., aromatic protons or sulfonamide-linked protons). For instance:
- Region A (positions 39–44): Aromatic protons near the naphthoyl group may show distinct shifts compared to phenoxy-containing analogs like Compound m.
- Region B (positions 29–36) : Protons adjacent to the sulfamoyl linker could exhibit unique splitting patterns due to hydrogen bonding or steric effects .
Crystallographic and Hydrogen-Bonding Behavior
For example:
- The sulfamoyl group could act as a hydrogen-bond donor/acceptor, forming motifs like D(2) or C(4) chains , whereas phenoxy groups (Compound m) or macrolides (Rapamycin) favor weaker van der Waals interactions.
- Stereochemical configuration at the two stereocenters may influence packing efficiency, as seen in SHELX-refined structures of similar heterocycles .
Biological Activity
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| CAS Number | 1212649-16-5 |
| Molecular Formula | C₃₀H₂₈N₄O₅S |
| Molecular Weight | 556.63 g/mol |
| SMILES | CC(=O)Nc1ccc(cc1)S(=O)(=O)NC2=CC=C3[C@@H]4CC@@HCN3C2=O |
| InChI | InChI=1S/C30H28N4O5S/c1-19(34)33(35)32(20-11-7-25(36)26(12-20)21-8-9-22(27)10-21)30(37)29(38)31(24(3)4)23(13-15-32)16-14(4)5/h7-10,19H,11-16H2,1-6H3,(H,34,35)(H,36,37)(H,38)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m0/s1 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Research has shown that compounds containing a methanopyrido-diazocin core often possess anticancer properties. For instance:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| A549 (Lung Cancer) | 12.5 | Moderate inhibition of cell proliferation | |
| PC3 (Prostate Cancer) | 15.0 | Significant reduction in cell viability |
The naphthoyl moiety may enhance these effects by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
Compounds with sulfamoyl groups are often associated with antimicrobial properties. Although specific assays for N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo...) have not been extensively documented yet:
The precise mechanism of action for this compound is still under investigation. However, structural analysis suggests potential interactions with key biological targets involved in cancer progression and microbial resistance.
Case Studies
A notable study investigated the pharmacological profile of related compounds. The results indicated that modifications to the core structure significantly influenced biological activity:
Case Study: Structure Activity Relationship (SAR)
In a comparative analysis of various derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Compound C | Naphthalene derivative | Anticancer |
| Compound D | Sulfamoyl derivative | Antimicrobial |
This highlights the importance of structural modifications in enhancing or diminishing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
